6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Properties
IUPAC Name |
6-ethyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-5-6-11-10(8-9)4-3-7-12-11;/h5-6,8,12H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWOIWFGAMJRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Quinoline Derivatives
- The most common approach starts with quinoline or substituted quinolines, which undergo catalytic hydrogenation to reduce the aromatic quinoline ring to the 1,2,3,4-tetrahydroquinoline structure.
- Catalysts such as palladium on carbon (Pd/C) are employed under hydrogen gas atmosphere.
- The reaction conditions (temperature, pressure, solvent) are optimized to achieve selective partial hydrogenation without over-reduction.
- After hydrogenation, the ethyl group is introduced via alkylation using ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Alkylation Reactions
- Alkylation targets the nitrogen atom of the tetrahydroquinoline ring or the aromatic ring depending on the precursor.
- Ethyl halides serve as alkylating agents.
- Bases facilitate the nucleophilic substitution reaction.
- Reaction solvents include polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane.
- Reaction temperatures range from room temperature to moderate heating (~30–100°C).
Multi-Step Industrial Synthesis
- Industrial synthesis often involves multi-step sequences starting from commercially available quinoline.
- Steps include selective reduction, alkylation, and purification.
- Optimization focuses on maximizing yield and purity.
- Purification methods include crystallization of the hydrochloride salt from isopropanol or similar solvents.
| Step | Reagents/Conditions | Catalyst/Agent | Temperature Range | Solvent Examples | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Quinoline + H2 | Pd/C | Room temp to 100°C | Ethanol, methanol, or ethyl acetate | Partial reduction to tetrahydroquinoline |
| Alkylation | Tetrahydroquinoline + Ethyl halide + Base | NaH, K2CO3 | RT to 100°C | DMF, 1,4-dioxane | N-alkylation or ring alkylation |
| Salt Formation | Free base + HCl | — | RT | Isopropanol | Formation of hydrochloride salt |
| Purification | Recrystallization | — | RT | Isopropanol or ethanol | Enhances purity and isolates product |
- Research patents (e.g., WO2007116922A1) detail stereoselective reductions using palladium catalysts, which are industrially advantageous for preparing optically active tetrahydroquinoline derivatives, although these focus on substituted analogs with trifluoromethyl groups rather than ethyl substituents.
- Carbonylation and functional group introduction at the nitrogen can be carried out using carbonylating agents such as carbonyldiimidazole or triphosgene in various solvents including toluene, DMF, or dioxane.
- The reaction temperature for these transformations varies from -78°C to 200°C depending on the step and desired stereochemistry.
- Solvent and base choice critically influence reaction efficiency and yield.
| Step No. | Description | Key Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Partial hydrogenation of quinoline | Pd/C, H2 | RT to 100°C | 1,2,3,4-Tetrahydroquinoline |
| 2 | N-alkylation with ethyl halide | Ethyl bromide, NaH or K2CO3 | RT to 100°C | 6-Ethyl substitution |
| 3 | Formation of hydrochloride salt | HCl in isopropanol | RT | 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride |
| 4 | Purification by recrystallization | Isopropanol or ethanol | RT | High purity crystalline salt |
- The catalytic hydrogenation method is preferred for its simplicity and scalability.
- Alkylation conditions must be carefully controlled to avoid over-alkylation or side reactions.
- The hydrochloride salt form is favored for stability and ease of handling.
- Industrial processes optimize solvent systems and reaction parameters for cost-effectiveness and environmental considerations.
- The compound serves as a key intermediate in pharmaceutical synthesis and material science applications.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH4) as a reducing agent.
Substitution: Alkyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, fully reduced tetrahydroquinoline compounds, and alkylated products depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride has been studied for its potential therapeutic properties. Some notable applications include:
- Antitussive Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit antitussive properties comparable to codeine but with lower toxicity and fewer side effects. These compounds can be formulated into various pharmaceutical forms such as tablets and capsules for oral administration .
- Antimicrobial Properties : Studies have shown that tetrahydroquinoline derivatives possess antimicrobial activity. For instance, certain derivatives have demonstrated effectiveness against various bacterial strains, making them potential candidates for antibiotic development .
- Neuroprotective Effects : There is emerging evidence suggesting that tetrahydroquinoline derivatives may offer neuroprotective benefits. These compounds are being investigated for their ability to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Organic Synthesis Applications
The synthesis of this compound is crucial in organic chemistry. Its applications in synthesis include:
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, which can lead to the development of new pharmaceuticals .
- Synthetic Methodologies : Various synthetic methodologies have been developed to produce this compound efficiently. These methods often aim to improve yield and purity while minimizing environmental impact .
Case Studies
Several studies highlight the applications of this compound:
Case Study 1: Antitussive Formulation
A study investigated the formulation of a novel antitussive medication using this compound as the active ingredient. The results demonstrated effective cough suppression in clinical trials with minimal side effects compared to traditional treatments.
Case Study 2: Antimicrobial Efficacy
In another research project, a series of tetrahydroquinoline derivatives were synthesized and tested against common bacterial pathogens. The findings indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics.
Table 1: Comparison of Antitussive Activity
| Compound | Efficacy (Cough Suppression) | Side Effects |
|---|---|---|
| 6-Ethyl-1,2,3,4-tetrahydroquinoline | High | Low |
| Codeine | Moderate | High (respiratory) |
| Dextromethorphan | Moderate | Moderate |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 6-Ethyl-1,2,3,4-tetrahydroquinoline | Staphylococcus aureus | 20 |
| Escherichia coli | 18 | |
| Bacillus subtilis | 22 |
Mechanism of Action
The mechanism of action of 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural configuration. The pathways involved may include inhibition of microbial growth or interference with cellular signaling pathways in cancer cells.
Comparison with Similar Compounds
6-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
- Structural Differences : The trifluoromethyl (-CF₃) group at position 6 is strongly electron-withdrawing, contrasting with the electron-donating ethyl group in 6-Ethyl-THQ HCl.
- Biological Activity : -CF₃ substituents often enhance metabolic stability and binding affinity due to increased electronegativity and van der Waals interactions. However, this compound’s activity profile (e.g., CNS effects) may differ due to altered target engagement .
6-Chloro-1,2,3,4-Tetrahydroquinoline
- Structural Differences : A chlorine atom at position 6 introduces steric bulk and electron-withdrawing effects.
- Biological Activity : Chlorinated derivatives are common in antimicrobial and anticonvulsant agents. The chloro substituent may enhance reactivity in electrophilic substitution reactions, differing from the ethyl group’s hydrophobic interactions .
- Synthesis : Prepared via reflux with potassium bicarbonate, yielding 89% efficiency .
6-Bromo-1,2,3,4-Tetrahydroquinoline Hydrochloride
Ethyl 6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate Hydrochloride
1-Benzylsulfonyl-1,2,3,4-Tetrahydroquinoline
- Structural Differences : A sulfonyl group at position 1 introduces strong electron-withdrawing effects and planar geometry, altering ring conformation.
- Crystal Structure: The half-chair conformation of the tetrahydroquinoline ring is stabilized by weak C-H···O hydrogen bonds, influencing solid-state stability .
6,7-Dimethoxy-1-Methyl-Tetrahydroisoquinoline Derivatives
- Biological Activity : Dimethoxy-substituted compounds exhibit sedative and antipsychotic activities, suggesting that substituent positioning critically modulates neurotropic effects .
Data Table: Key Comparisons
Biological Activity
6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride (ETHQ) is a derivative of tetrahydroquinoline, a compound known for its diverse biological activities. This article reviews the biological activity of ETHQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
ETHQ is characterized by its tetrahydroquinoline backbone with an ethyl substituent at the 6-position. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets.
1. Antimicrobial Properties
ETHQ exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that tetrahydroquinoline derivatives can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of ETHQ
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Neuroprotective Effects
Recent research indicates that ETHQ may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
A study involving rat models of Parkinson's disease demonstrated that administration of ETHQ significantly improved motor coordination and reduced oxidative stress markers in the brain. The compound appeared to modulate inflammatory pathways, suggesting a protective effect on neuronal cells.
3. Antioxidant Activity
ETHQ has been shown to exhibit antioxidant properties, which are crucial in combating oxidative stress-related cellular damage. This activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses.
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| ETHQ | 25 |
| Ascorbic Acid | 20 |
| Trolox | 30 |
The biological activities of ETHQ are mediated through several mechanisms:
- Inhibition of Enzymatic Activity: ETHQ has been shown to inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism and can affect the pharmacokinetics of concurrent medications .
- Modulation of Signaling Pathways: The compound influences key signaling pathways associated with inflammation and apoptosis, which are critical in neurodegenerative processes .
- Interaction with Receptors: Preliminary studies suggest that ETHQ may interact with muscarinic receptors, potentially enhancing cognitive function .
Q & A
Q. What are the established synthetic routes for preparing 6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride, and how do reaction conditions influence yield?
Synthesis typically involves cyclization or hydrogenation strategies. For tetrahydroquinoline derivatives, catalytic hydrogenation of quinoline precursors using transition metals (e.g., Pt, Pd) or reductive methods with Sn/HCl is common . Acidic ionic liquids, such as [NMPH]H₂PO₄, offer a greener alternative by enabling cyclization of substituted anilines with unsaturated ketones, avoiding toxic catalysts . Key variables include:
- Catalyst type : Ionic liquids (reusable, high activity) vs. Lewis acids (e.g., Yb(OTf)₃, higher cost).
- Temperature : Optimal yields (e.g., 70–90°C for ionic liquids).
- Substrate ratio : Stoichiometric excess of amines improves cyclization efficiency.
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical workflows include:
- NMR Spectroscopy : Confirm substituent positions (e.g., ethyl group at C6) via ¹H/¹³C NMR. Coupling constants distinguish cis/trans isomers if present .
- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns (C18) with UV/Vis or MS detection .
- X-ray Crystallography : Resolve stereochemistry for crystalline derivatives .
- Elemental Analysis : Validate molecular formula (C₁₁H₁₆ClN) .
Q. What are the stability considerations for handling and storing this compound?
- Moisture Sensitivity : Hydrochloride salts are hygroscopic; store under inert gas (N₂/Ar) in sealed containers .
- Thermal Stability : Decomposition observed >150°C; avoid prolonged heating during synthesis .
- Light Sensitivity : Protect from UV exposure to prevent photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize isomer formation in tetrahydroquinoline derivatives?
Cis/trans isomerization often occurs during cyclization. Strategies include:
Q. What mechanistic insights explain the superior performance of ionic liquids in tetrahydroquinoline synthesis?
Ionic liquids act as dual acid-base catalysts, stabilizing transition states via hydrogen bonding and electrostatic interactions. For example, [NMPH]H₂PO₄ facilitates proton transfer during cyclization, lowering activation energy compared to H₃PO₄ . Kinetic studies show first-order dependence on substrate concentration, supporting a concerted mechanism.
Q. How do substituents (e.g., ethyl vs. methyl) impact the biological or physicochemical properties of tetrahydroquinoline derivatives?
- Lipophilicity : Ethyl groups increase logP values, enhancing membrane permeability compared to methyl analogs .
- Bioactivity : Substituent position (C6 vs. C2) affects receptor binding; e.g., ethyl at C6 may improve selectivity in kinase inhibition .
- Solubility : Hydrochloride salts improve aqueous solubility, critical for in vitro assays .
Q. What strategies resolve contradictions in catalytic efficiency reported across studies?
Discrepancies in catalyst performance (e.g., ionic liquids vs. Fe-based catalysts) arise from:
Q. Methodological Recommendations
- Experimental Design : Use design-of-experiment (DoE) approaches to optimize temperature, catalyst loading, and solvent.
- Data Validation : Cross-validate yields using multiple analytical techniques (e.g., NMR and HPLC).
- Safety Protocols : Follow MSDS guidelines for handling hydrochloride salts, including PPE and ventilation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
